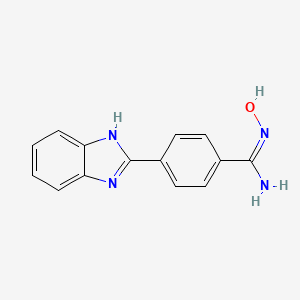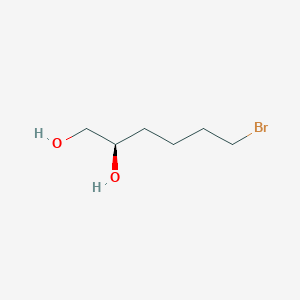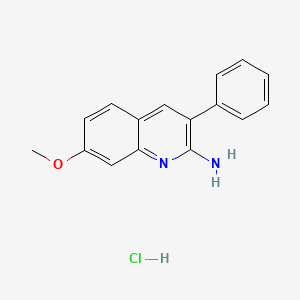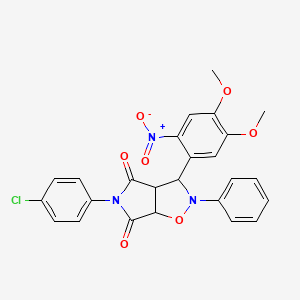![molecular formula C19H15NOS B12629871 6-{[2-(Phenylsulfanyl)anilino]methylidene}cyclohexa-2,4-dien-1-one CAS No. 920018-00-4](/img/structure/B12629871.png)
6-{[2-(Phenylsulfanyl)anilino]methylidene}cyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{[2-(Phenylsulfanyl)anilino]methylidene}cyclohexa-2,4-dien-1-one is an organic compound characterized by its unique structure, which includes a phenylsulfanyl group attached to an anilino moiety, linked to a cyclohexa-2,4-dien-1-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[2-(Phenylsulfanyl)anilino]methylidene}cyclohexa-2,4-dien-1-one typically involves the condensation of 2-(phenylsulfanyl)aniline with cyclohexa-2,4-dien-1-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
6-{[2-(Phenylsulfanyl)anilino]methylidene}cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the cyclohexa-2,4-dien-1-one core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
6-{[2-(Phenylsulfanyl)anilino]methylidene}cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications due to its unique chemical properties.
Industry: The compound can be used in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 6-{[2-(Phenylsulfanyl)anilino]methylidene}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can participate in various biochemical reactions, potentially affecting enzyme activity or signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,6-di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one: Similar in structure but with different substituents, leading to varied chemical properties.
6-[(2-phenylhydrazinyl)methylidene]cyclohexa-2,4-dien-1-one: Another related compound with a phenylhydrazinyl group instead of a phenylsulfanyl group.
Uniqueness
The presence of the phenylsulfanyl group, in particular, differentiates it from other similar compounds and contributes to its unique properties .
Properties
CAS No. |
920018-00-4 |
|---|---|
Molecular Formula |
C19H15NOS |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
2-[(2-phenylsulfanylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C19H15NOS/c21-18-12-6-4-8-15(18)14-20-17-11-5-7-13-19(17)22-16-9-2-1-3-10-16/h1-14,21H |
InChI Key |
ZBRGUTMKOCGAOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2N=CC3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-4,6-Dibromo-2-{[(2,4-dimethoxyphenyl)methyl]imino}pyridin-1(2H)-ol](/img/structure/B12629792.png)
![methyl 4-[2-methyl-7-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoyl]oxy-4-oxochromen-3-yl]oxybenzoate](/img/structure/B12629796.png)
![2-Iodo-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine](/img/structure/B12629797.png)
![9-Methyl-7,8,12-trioxaspiro[5.6]dodecane-9-carbaldehyde](/img/structure/B12629804.png)
![9-(2,4-dichlorophenyl)-6,7,9,10-tetrahydro-5H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8-ol](/img/structure/B12629809.png)

![3-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12629811.png)

![2-{[4-(Bromoacetyl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B12629819.png)

silane](/img/structure/B12629838.png)
![9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile](/img/structure/B12629845.png)


